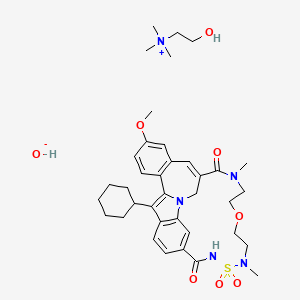

TMC647055 Choline salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TMC647055 choline salt is a cell-permeating, selective HCV NS5B inhibitor, eliciting a mean IC50 of 34 nM, as assessed in the RdRp primer-dependent transcription assay. in vitro: TMC647055 is a novel and potent nonnucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. TMC647055 shows high selectivity for HCV when evaluated with a broad panel of human DNA and RNA viruses. TMC647055 shows median EC50 changes in the replicon assay of 9-, 3-, and 371-fold for L392I, V494A, and P495L, respectively, The median EC50 of TMC647055 on NS5B sequences derived from clinical isolates of genotypes 1a, 1b, 3a, 4a, and 6a ranged between 27 nM and 113 nM.

Wissenschaftliche Forschungsanwendungen

Choline in Plant Salt Tolerance

Lipid Reprogramming in Grass Species : Choline plays a role in plant tolerance to salt stress, particularly in grass species that do not accumulate glycine betaine (GB). It regulates salt tolerance through lipid reprogramming, affecting phospholipids like phosphatidylcholine and phosphatidylethanolamine, leading to improved salt tolerance in grasses like Kentucky bluegrass (Zhang et al., 2020).

Impact on Salt-Tolerant Grass Varieties : Choline's effect on lipid metabolism and GB synthesis contributes to the genotypic variations in salt tolerance seen in grass species like seashore paspalum. Choline-induced salt tolerance was associated with changes in lipid profiles and GB metabolism (Gao et al., 2019).

Choline in Biology and Medicine

Choline's Role in Cholinergic Neurotransmission : Choline-containing phospholipids (CCPLs) play a critical role in the structure of cell membranes and cholinergic neurotransmission. CCPLs like phosphatidylcholine are involved in various biological processes and have potential therapeutic applications in treating cerebrovascular and neurodegenerative disorders (Tayebati et al., 2015).

Biocompatibility of Choline Salts in Biomaterials : Choline salts show promising biocompatibility when combined with collagenous biomaterials, indicating their potential in biomedical implant applications (Vijayaraghavan et al., 2010).

Choline in Biochemical Analysis and Industrial Applications

Choline-Based Ionic Liquids for Batteries : Novel choline-based ionic liquids have been synthesized for use as safe electrolytes in high-voltage lithium-ion batteries. These liquids show good thermal stability and electrochemical properties, making them a viable option for battery technology (Yong et al., 2016).

Choline Derivatives in Chemical Reactions : Choline chloride has been used as an effective catalyst in palladium-free Sonogashira cross-coupling reactions, demonstrating its utility in organic synthesis (Hajipour et al., 2014).

Choline in Mass Spectrometric Imaging : Studies on breast tumor models using mass spectrometric imaging have revealed distinct spatio-molecular signatures involving choline metabolites. This research provides insights into the molecular characteristics of different tumor microenvironments (Amstalden van Hove et al., 2010).

Eigenschaften

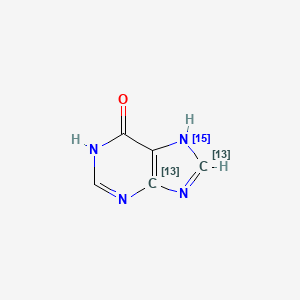

Molekularformel |

C37H53N5O8S |

|---|---|

Molekulargewicht |

727.91 |

IUPAC-Name |

28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide |

InChI |

InChI=1S/C32H38N4O6S.C5H14NO.H2O/c1-34-13-15-42-16-14-35(2)43(39,40)33-31(37)22-9-11-27-28(19-22)36-20-24(32(34)38)17-23-18-25(41-3)10-12-26(23)30(36)29(27)21-7-5-4-6-8-21;1-6(2,3)4-5-7;/h9-12,17-19,21H,4-8,13-16,20H2,1-3H3,(H,33,37);7H,4-5H2,1-3H3;1H2/q;+1;/p-1 |

SMILES |

CN1CCOCCN(S(=O)(=O)NC(=O)C2=CC3=C(C=C2)C(=C4N3CC(=CC5=C4C=CC(=C5)OC)C1=O)C6CCCCC6)C.C[N+](C)(C)CCO.[OH-] |

Synonyme |

TMC647055; TMC-647055; TMC 647055; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)